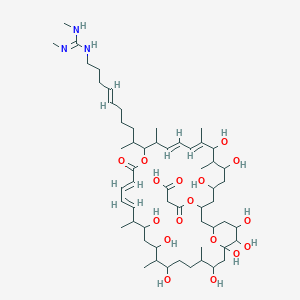

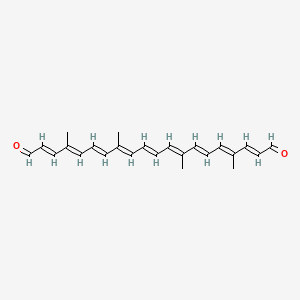

Shurimycin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Shurimycin B is a natural product found in Streptomyces hygroscopicus with data available.

Wissenschaftliche Forschungsanwendungen

Antibiotic Resistance

Shurimycin B's role in combating antibiotic resistance is crucial, especially considering the rising challenge of multidrug-resistant bacteria. A study by Weigel et al. (2003) highlights the importance of developing effective antibiotics like Shurimycin B against resistant strains, like Staphylococcus aureus, which showed high-level resistance to vancomycin.

Environmental Impact

The environmental impact of antibiotics, including Shurimycin B, is another vital area of research. Kovaláková et al. (2020) discussed the presence and effects of various antibiotics in aquatic environments, emphasizing the need for responsible antibiotic use and disposal to mitigate ecological risks.

Antimicrobial Properties

The antimicrobial properties of Shurimycin B extend to various applications, including potential uses in cancer treatment. Rodríguez-Enríquez et al. (2009) explored the impact of antineoplastic drugs, including certain antibiotics, on tumor development and progression, suggesting potential therapeutic applications beyond traditional antimicrobial uses.

Glycosidase Inhibition

Shurimycin B's role in inhibiting glycosidases has significant implications for medical and agricultural applications. Asano (2003) reviewed the use of glycosidase inhibitors in treating viral infections, cancer, and genetic disorders, highlighting the potential of Shurimycin B in these areas.

Antibiotic Interaction

Understanding how Shurimycin B interacts with other antibiotics is crucial for effective treatment strategies. Yannick Buijs et al. (2020) studied the interaction between andrimid, a similar antimicrobial, and Photobacterium, indicating how Shurimycin B might behave in bacterial systems.

Bleomycin Comparison

Comparing Shurimycin B to other antibiotics, such as Bleomycin, can provide insights into its unique properties and applications. V. Della Latta et al. (2015) discussed Bleomycin's role in inducing lung fibrosis, offering a contrast to the effects and applications of Shurimycin B.

Biosynthesis Exploration

Research into the biosynthesis of antibiotics similar to Shurimycin B can lead to the development of more effective drugs. Sicong Li et al. (2020) explored the biosynthesis of Hygromycin B, shedding light on potential pathways and methods that could be relevant for Shurimycin B.

Eigenschaften

Produktname |

Shurimycin B |

|---|---|

Molekularformel |

C57H97N3O17 |

Molekulargewicht |

1096.4 g/mol |

IUPAC-Name |

3-[[(10E,12E,18E,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C57H97N3O17/c1-34-19-15-16-23-51(70)76-54(37(4)20-14-12-10-11-13-17-26-60-56(58-8)59-9)38(5)22-18-21-36(3)53(72)40(7)46(64)28-41(61)27-42(75-52(71)32-50(68)69)29-43-30-48(66)55(73)57(74,77-43)33-49(67)35(2)24-25-44(62)39(6)47(65)31-45(34)63/h10-11,15-16,18-19,21-23,34-35,37-49,53-55,61-67,72-74H,12-14,17,20,24-33H2,1-9H3,(H,68,69)(H2,58,59,60)/b11-10+,19-15+,22-18+,23-16+,36-21+ |

InChI-Schlüssel |

FTSHIRULWVXAOC-AWOSAKGGSA-N |

Isomerische SMILES |

CC1CCC(C(C(CC(C(/C=C/C=C/C(=O)OC(C(/C=C/C=C(/C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)\C)C)C(C)CCC/C=C/CCCNC(=NC)NC)C)O)O)C)O |

Kanonische SMILES |

CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C)C(C)CCCC=CCCCNC(=NC)NC)C)O)O)C)O |

Synonyme |

shurimycin B |

Herkunft des Produkts |

United States |

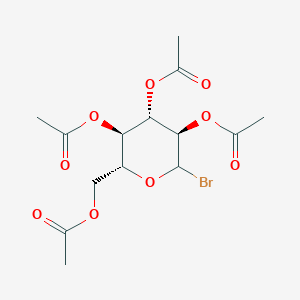

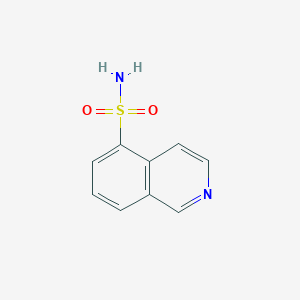

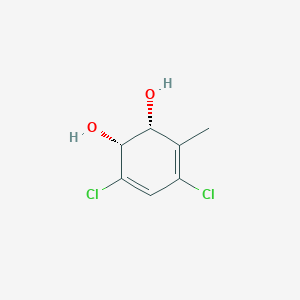

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

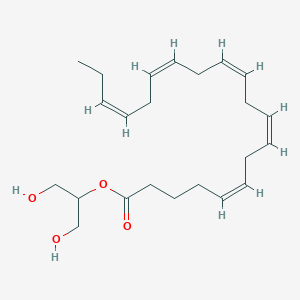

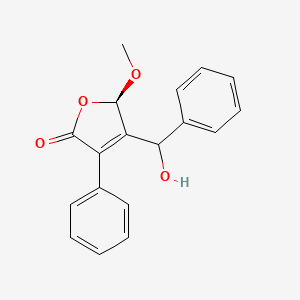

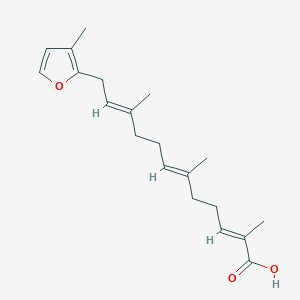

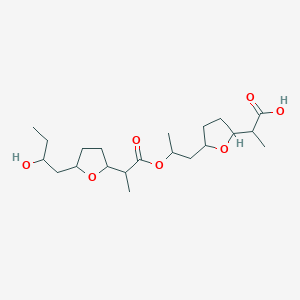

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-[(2R)-1-(2,3-dihydro-1H-inden-1-ylamino)-4-methyl-1-oxopentan-2-yl]-2-[[2-(6-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetyl]amino]-4-methylpentanamide](/img/structure/B1244766.png)

![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1244774.png)

![2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid](/img/structure/B1244781.png)